Gamma-undecalactone

Flavor Chemistry Sensory Science Analytical Detection

γ-Undecalactone delivers the lowest odor threshold (0.1–0.4 ppb) in the γ-lactone homologous series, far exceeding γ-decalactone in per-gram sensory potency. Its C11 chain length uniquely balances a sweet, fatty-creamy peach profile with measurable antifungal activity against A. niger and C. albicans—superior to shorter-chain γ-lactones and δ-isomers. Validated for enantioselective entomological attractants (codling moth Or22 receptor EC50 superior to undecanal) and claimed in patent US20230313087A1 for beer-taste beverages. Standard purity ≥98%; deployed at 7–11 ppm finished-product levels. Compares favorably against γ-decalactone (1,500–2,500 ppm loading) for cost-in-use optimization.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 104-67-6
Cat. No. B092160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-undecalactone
CAS104-67-6
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3
InChIKeyPHXATPHONSXBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils and propylene glycol;  insoluble in glycerol and in water
1 ml in 5 ml 60% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Undecalactone (CAS 104-67-6): Peach Lactone Procurement and Differentiation Guide


Gamma-undecalactone (CAS 104-67-6), also known as γ-undecalactone or aldehyde C-14 (so-called), is an 11-carbon γ-lactone (five-membered cyclic ester) with the molecular formula C11H20O2 and molecular weight 184.28 [1]. It belongs to the γ-lactone family of flavor and fragrance compounds, characterized by its strong, sweet, fruity aroma reminiscent of ripe peaches and apricots, with additional creamy and fatty undertones [2]. It is a colorless to pale yellow liquid with a density of approximately 0.942–0.948 g/cm³ at 20°C, refractive index of 1.448–1.453, and flash point around 93–110°C [3]. Gamma-undecalactone is listed as FEMA 3091 and JECFA 233, is GRAS (Generally Recognized as Safe) for food use under 21 CFR 172.515, and has an established ADI of 0–1.25 mg/kg body weight [4].

Gamma-Undecalactone (CAS 104-67-6): Why Generic Lactone Substitution Compromises Flavor Authenticity and Functional Specificity


Within the γ-lactone homologous series, carbon chain length profoundly alters organoleptic character, odor threshold, and biological activity. γ-Decalactone (C10), γ-undecalactone (C11), and γ-dodecalactone (C12) all exhibit peach-like character, yet the balance shifts noticeably from aroma to taste with ascending molecular weight [1]. γ-Decalactone serves as the dominant character-recognition driver for peach flavors due to its high natural abundance in peach fruit and low odor threshold, while γ-undecalactone provides a distinct sweet, creamy peach note with a lower odor threshold (0.1–0.4 ppb) that makes it exceptionally potent at trace levels [2]. Furthermore, the δ-lactone isomer (δ-undecalactone) exhibits fundamentally different stability and enzymatic resolution characteristics compared to its γ-lactone counterpart [3]. Substituting γ-undecalactone with a structurally adjacent lactone without quantitative justification alters not only sensory perception but also antimicrobial efficacy and receptor-binding specificity in entomological applications [4].

Gamma-Undecalactone (CAS 104-67-6): Quantified Differential Evidence for Scientific Selection


Odor Threshold: Gamma-Undecalactone Exhibits Exceptionally Low Detection Threshold (0.1–0.4 ppb) Enabling High-Impact Flavor at Sub-ppm Concentrations

Gamma-undecalactone possesses an odor detection threshold of 0.1–0.4 ppb, making it one of the most potent peach-character lactones available [1]. In aqueous matrices, the odor threshold is reported as 1–5 ppb [2]. This exceptionally low threshold distinguishes it from the more abundant γ-decalactone, which has a higher odor threshold and requires significantly higher concentrations (typically 1,500–2,500 ppm in flavor formulations) to achieve characteristic peach impact [3]. The low threshold of γ-undecalactone enables effective flavor modulation at trace levels (concentrations lower than 20 ppm produce sweet, oily-fruity, peach-like taste) [1].

Flavor Chemistry Sensory Science Analytical Detection

Antifungal Structure-Activity Relationship: γ-Undecalactone Shows Enhanced Antifungal Activity Relative to Shorter-Chain γ-Lactones and Superior Activity to δ-Lactone Isomers

In a systematic in vitro study of γ- and δ-lactone analogs utilizing a 96-well microbioassay system with liquid culture, γ-lactones exhibited higher antifungal activity than δ-lactones, and the antimicrobial effects of γ-lactones intensified as the side chain length increased [1]. Specifically, the (R)-form of γ-undecalactone inhibited the growth of Aspergillus niger at smaller concentrations compared with the (S)-form [1]. α-Methylene-γ-undecalactone, a synthetic derivative, exhibited potent inhibition of Staphylococcus aureus, Escherichia coli, Pseudomonas fluorescens, Saccharomyces cerevisiae, and A. niger compared to butyl p-hydroxybenzoate (standard antibiotic) as measured by paper disk diffusion method [2].

Antimicrobial Activity Food Preservation Structure-Activity Relationship

Flavor Profile Differentiation: γ-Undecalactone Provides Distinct Creamy-Fatty Peach Character Not Redundant with γ-Decalactone's Sharp Peach Backbone

While γ-decalactone (C10) forms the natural backbone of all good peach flavors and is the most important character-recognition driver for peach flavor, γ-undecalactone (C11) provides a distinct odor profile characterized as 'strong fatty sweet peach' and 'creamy peach-like odor' [1]. The balance shifts noticeably from aroma to taste with ascending molecular weight [2]. γ-Undecalactone is described as having a 'rich, sweet fruity aroma strongly reminiscent of ripe peaches, complemented by creamy, fatty undertones' . This creamy-fatty dimension is less pronounced in γ-decalactone, which delivers a sharper, more straightforward peach character.

Flavor Formulation Sensory Analysis Stone Fruit Flavors

Enantioselective Resolution: γ-Undecalactone Enantiomers Exhibit Differential Antifungal Potency; (R)-Form Shows Superior Activity Against Aspergillus niger

The (R)-form of γ-undecalactone inhibits the growth of Aspergillus niger at smaller concentrations compared with the (S)-form [1]. This stereochemical differentiation has practical implications for procurement of enantiomerically enriched material. Additionally, lipase-catalyzed resolution studies demonstrate that γ-lactones (including γ-undecalactone) are resolved less efficiently than δ-lactones; the highest enantioselectivity among γ-lactones was found for γ-nonalactone with 70% ee at 50% conversion (E = 11) [2]. This indicates that obtaining highly enantiopure γ-undecalactone via enzymatic resolution is less straightforward than for δ-analogs.

Chiral Chemistry Antifungal Activity Stereochemistry

Insect Chemoreceptor Sensitivity: γ-Undecalactone Activates Lepidopteran Odorant Receptor Or22 with Lower EC50 Than Undecanal

In a heterologous cell expression system screening 189 volatile organic compounds, the odorant receptor Or22 from multiple lepidopteran species (Cydia pomonella, Lobesia botrana, Hedya nubifera, Pieris rapae) responded in a consistent, dose-dependent manner to undecanal (C11 aldehyde) and to γ-undecalactone (C11 lactone) [1]. While a greater magnitude of response was observed to undecanal, the EC50 was lower for γ-undecalactone, indicating that Or22 is more sensitive to the lactone at lower concentrations [1]. This contrasts with other lactones tested that did not elicit comparable Or22 activation.

Chemical Ecology Insect Olfaction Pheromone Research

Regulatory Safety Benchmarking: γ-Undecalactone Holds Established ADI and Multi-Jurisdictional GRAS Status with Well-Characterized Toxicological Profile

γ-Undecalactone has an established Acceptable Daily Intake (ADI) of 0–1.25 mg/kg body weight, originally established in 1967 and maintained at the 49th JECFA meeting (1997), with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It holds FEMA GRAS status (FEMA 3091, GRAS Publication No. 3) and is listed in 21 CFR 172.515 for food use in the United States [2]. The RIFM fragrance ingredient safety assessment (2020) provides comprehensive toxicological data including water solubility (128.3 mg/L via EPI Suite) and specific gravity (0.94) [3]. This multi-decade regulatory acceptance contrasts with newer, less-characterized lactones that lack established ADI values or comprehensive safety assessments.

Regulatory Compliance Food Safety GRAS Determination

Gamma-Undecalactone (CAS 104-67-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Impact Peach Flavor Formulation at Sub-ppm Concentrations

Gamma-undecalactone is optimally deployed in flavor formulations where minimal dosage must achieve maximal sensory impact. With an odor threshold of 0.1–0.4 ppb [7] and effective taste perception at concentrations lower than 20 ppm [7], it provides exceptional potency-per-gram value. Typical use levels in finished food products range from 7–11 ppm (gelatins, puddings, beverages, ice cream, candy) . For peach, apricot, and creamy-fruity profiles, γ-undecalactone complements γ-decalactone (which provides the primary peach backbone at 1,500–2,500 ppm) by adding the fatty-creamy dimension [2].

Dual-Function Food Preservative with Antimicrobial Activity

For food preservation applications requiring both flavor contribution and antimicrobial efficacy, γ-undecalactone offers measurable advantages over shorter-chain γ-lactones. The systematic structure-activity study demonstrates that antifungal activity against Aspergillus niger and Candida albicans intensifies as the γ-lactone side chain lengthens, and γ-lactones exhibit higher antifungal activity than their δ-lactone isomers [7]. α-Methylene-γ-undecalactone shows potent inhibition of S. aureus, E. coli, P. fluorescens, S. cerevisiae, and A. niger compared to butyl p-hydroxybenzoate . For enantioselective applications, the (R)-form inhibits A. niger at lower concentrations than the (S)-form [7].

Lepidopteran Pest Monitoring and Control in Agricultural Settings

Gamma-undecalactone is validated for entomological applications targeting lepidopteran fruit pests including codling moth (Cydia pomonella), grape berry moth (Lobesia botrana), and related species. The odorant receptor Or22, highly conserved across Lepidoptera, responds to γ-undecalactone with lower EC50 than undecanal, indicating superior receptor sensitivity to the lactone [7]. This enables lower-dose attractant formulations for integrated pest management programs. The compound also functions in combination with (E)-phytol in a 1:2 ratio to elicit female behavioral responses equivalent to unfractionated wing extract in Ephestia elutella .

Beer-Taste Beverage Flavor Modulation (Patented Formulation)

Gamma-undecalactone is specifically claimed in patent US20230313087A1 for beer-taste beverages, where it is used in combination with or as an alternative to γ-decanolactone [7]. The patent specifies a formulation comprising 1000 ppb by mass or less of 4-vinylguaiacol, ethyl n-butyrate content of 140 ppb by mass or more, and at least one lactone selected from γ-decanolactone and γ-undecalactone, with the ratio of ethyl n-butyrate to total lactone content maintained at 1100 or less [7]. The combination of both γ-decanolactone and γ-undecalactone is preferred from the viewpoint of imparting improved sweet scent suitable for beer-taste beverages [7].

Technical Documentation Hub

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